1-(6-methyl-1H-indol-3-yl)ethanone

Antifungal Phytopathogenic fungi Structure-activity relationship

Anti-HIV-1 and antifungal lead optimization programs demand a 3-acylindole scaffold bearing the 6-methyl group essential for target potency. 1-(6-Methyl-1H-indol-3-yl)ethanone is the mandatory precursor for N-arylsulfonyl analogs that achieve EC50 values as low as 0.13 µg/mL (TI > 555) via a single N-sulfonylation step. Substituting unsubstituted 3-acetylindole forfeits the 6-methyl-driven potency gains documented across 21-member anti-HIV-1 series and broad-spectrum antifungal screens against seven phytopathogens. • Directly yields anti-HIV-1 analogs with EC50 = 0.13-0.36 µg/mL (TI > 555) • Confers broad-spectrum antifungal activity against 7 phytopathogenic fungi • Three diversification points: indole NH, 3-acetyl carbonyl, and 6-methyl group

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 1094718-97-4
Cat. No. B1342809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-methyl-1H-indol-3-yl)ethanone
CAS1094718-97-4
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CN2)C(=O)C
InChIInChI=1S/C11H11NO/c1-7-3-4-9-10(8(2)13)6-12-11(9)5-7/h3-6,12H,1-2H3
InChIKeyIFTSIDSUDOEALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methyl-1H-indol-3-yl)ethanone (CAS 1094718-97-4): Baseline Identity and Structural Context for Procurement


1-(6-Methyl-1H-indol-3-yl)ethanone (syn. 3-acetyl-6-methylindole, 6-methylindole-3-ethanone) is a C11H11NO indole derivative bearing an acetyl group at the 3-position and a methyl substituent at the 6-position of the indole ring . It belongs to the 3-acylindole family, a privileged scaffold widely exploited in medicinal chemistry for antiviral, antifungal, and anti-inflammatory programs . The compound is commercially available at 95–97% purity from multiple vendors, typically priced in the $400–500/g range . Unlike the unsubstituted parent 3-acetylindole, the 6-methyl group introduces distinct electronic and steric properties that influence both chemical reactivity and biological target engagement, making simple analog substitution non-trivial .

Why 1-(6-Methyl-1H-indol-3-yl)ethanone Cannot Be Casually Substituted: Structural Determinants of Biological Selectivity


Within the 3-acylindole chemotype, both the position of the methyl substituent and the nature of the acyl group dictate biological outcome. Systematic SAR studies demonstrate that moving the methyl group from the 6-position to the 4-position, or replacing the 3-acetyl with a 3-propionyl group, shifts antifungal potency profiles across seven phytopathogenic fungi . In the anti-HIV-1 context, N-arylsulfonyl derivatives built on the 6-methyl-3-acetylindole core achieve EC50 values as low as 0.13 µg/mL, whereas analogs lacking the 6-methyl group or bearing alternative acyl chains show markedly reduced activity . Substituting 1-(6-methyl-1H-indol-3-yl)ethanone with unsubstituted 3-acetylindole therefore forfeits the 6-methyl-driven potency gains documented in both antiviral and antifungal lead series. The quantitative evidence below substantiates why this specific substitution pattern must be preserved for target applications.

1-(6-Methyl-1H-indol-3-yl)ethanone: Quantitative Differentiation Evidence Against Closest Analogs


Antifungal SAR: 6-Methyl Substitution Is Required for Broad-Spectrum Activity in 3-Acylindole Series

Xu et al. (2011) synthesized 20 3-acylindole analogs and evaluated them against seven phytopathogenic fungi. SAR analysis explicitly identified the combination of a 6-methyl group on the indole ring and a 3-acetyl group as one of the critical structural features for antifungal activity. Compounds bearing the 6-methyl-3-acetyl pattern exhibited potent inhibition, whereas analogs with alternative substitution patterns (e.g., 5-methyl, 7-methyl, or 3-propionyl on a non-methylated indole) showed reduced or negligible activity . The most potent compound in the series, 4-methyl-3-propionylindole (12), outperformed the commercial fungicide hymexazol, confirming that both methyl position and acyl identity are non-interchangeable .

Antifungal Phytopathogenic fungi Structure-activity relationship

Anti-HIV-1 Potency: 6-Methyl-3-acetylindole Core Delivers Most Potent N-Arylsulfonyl Derivatives

Ran et al. (2010) synthesized 21 N-arylsulfonyl-3-acetylindole analogs (2a–u) and evaluated their anti-HIV-1 activity in vitro. Among all analogs, the two most potent compounds both contained the 6-methyl-3-acetylindole substructure: N-phenylsulfonyl-3-acetyl-6-methylindole (2j) showed EC50 = 0.36 µg/mL (TI > 555.55), and N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole (2n) showed EC50 = 0.13 µg/mL (TI = 791.85) . The authors explicitly concluded that 'introduction of the acetyl group at the 3-position of N-arylsulfonyl-6-methylindoles could generally lead to the more potent analogs' . By contrast, N-arylsulfonyl-3-acetylindoles lacking the 6-methyl group or bearing alternative aryl sulfonyl groups showed substantially weaker or no significant anti-HIV-1 activity within the same assay .

Anti-HIV-1 N-arylsulfonyl-3-acetylindoles EC50

MIF Tautomerase Inhibition: Weak Target Engagement Differentiates This Scaffold from Potent Indole-Based MIF Inhibitors

In a ChEMBL-curated BindingDB assay, 1-(6-methyl-1H-indol-3-yl)ethanone was tested for inhibition of human macrophage migration inhibitory factor (MIF) tautomerase activity and showed an IC50 of 25,200 nM (25.2 µM) . This weak inhibitory activity contrasts sharply with optimized indole-based MIF inhibitors such as ISO-1 (IC50 ~ 7 µM) and related 3-arylindole derivatives that achieve sub-micromolar potency . The 6-methyl-3-acetyl substitution pattern therefore occupies a distinct activity space: useful as a negative control or selectivity probe in MIF assays where potent inhibition must be ruled out, while retaining the indole recognition element .

MIF tautomerase IC50 Immunomodulation

Synthetic Utility: Direct Precursor to the Most Potent Anti-HIV-1 N-Arylsulfonyl-6-methylindoles

1-(6-Methyl-1H-indol-3-yl)ethanone is the direct synthetic precursor to N-arylsulfonyl-3-acetyl-6-methylindoles 2j and 2n, the two most potent anti-HIV-1 compounds reported in the Ran et al. (2010) series . The synthesis proceeds via N-sulfonylation of the free indole NH with the appropriate arylsulfonyl chloride, preserving the 3-acetyl and 6-methyl groups intact. Unsubstituted 3-acetylindole or 4-methyl-3-acetylindole would yield structurally different N-arylsulfonyl products that, based on the reported SAR, are expected to show significantly reduced anti-HIV-1 activity . The 6-methyl group is therefore not merely a substituent but a pharmacophoric requirement for accessing the highest-potency chemical space in this series.

Synthetic intermediate Building block Anti-HIV-1

High-Value Application Scenarios for 1-(6-Methyl-1H-indol-3-yl)ethanone Based on Quantitative Differentiation Evidence


HIV-1 Inhibitor Hit-to-Lead Optimization: N-Arylsulfonyl Derivatization

Medicinal chemistry groups pursuing HIV-1 replication inhibitors should procure 1-(6-methyl-1H-indol-3-yl)ethanone as the mandatory starting material for synthesizing N-arylsulfonyl-3-acetyl-6-methylindole analogs. The two most potent compounds in the 21-member series (EC50 = 0.13–0.36 µg/mL, TI > 555) are directly accessible from this precursor via a single N-sulfonylation step . Substituting the core with unsubstituted 3-acetylindole would preclude access to this high-potency chemical space, as SAR data demonstrate that the 6-methyl group is essential for sub-µg/mL anti-HIV-1 activity .

Agricultural Fungicide Discovery: 3-Acylindole SAR Exploration

Agrochemical research teams screening for novel phytopathogenic fungicides can use 1-(6-methyl-1H-indol-3-yl)ethanone as a privileged starting scaffold. Systematic SAR studies across 20 analogs have identified 6-methyl and 3-acetyl as one of only two substitution patterns conferring broad-spectrum activity against seven fungal pathogens . The compound provides a validated entry point for further optimization, such as N-functionalization or α-substitution, while avoiding the inactive regions of 3-acylindole chemical space (e.g., 5-methyl, 7-methyl, or non-acetyl 3-acyl groups) .

MIF Tautomerase Probe: Weak-Affinity Indole Control Compound

Immunology and inflammation laboratories studying MIF tautomerase can deploy 1-(6-methyl-1H-indol-3-yl)ethanone as a structurally matched weak-affinity probe (IC50 = 25.2 µM) . Its indole scaffold maintains target recognition while its weak potency makes it suitable as a negative control in dose-response experiments, enabling researchers to distinguish specific MIF inhibition from non-specific indole effects . This fills a gap between potent inhibitors like ISO-1 (IC50 ~ 7 µM) and completely inactive compounds lacking the indole pharmacophore .

Diversifiable Building Block for Indole-Focused Compound Libraries

For core-focus compound library synthesis, 1-(6-methyl-1H-indol-3-yl)ethanone offers three points of diversification: the free indole NH (amenable to N-alkylation, N-sulfonylation, or N-arylation), the 3-acetyl carbonyl (reducible to alcohol, convertible to oxime or hydrazone), and the 6-methyl group (oxidizable to carboxylic acid or aldehyde). This versatility, combined with the demonstrated biological relevance of the 6-methyl-3-acetyl pharmacophore in antiviral and antifungal contexts, makes the compound a high-utility building block for screening library construction .

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